Cas no 2171837-93-5 (2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid)

2-(4-{2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. The compound features a morpholine ring integrated with an acetic acid moiety, enhancing its utility in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive residues. Its structural design facilitates efficient coupling while minimizing side reactions, making it suitable for complex peptide assembly. The product is characterized by high purity and stability, ensuring reliable performance in automated and manual synthesis workflows. Its tailored functionality supports the construction of modified peptides for research in medicinal chemistry and bioconjugation.
2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid structure
2171837-93-5 structure
Product name:2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid
CAS No:2171837-93-5
MF:C26H30N2O6
Molecular Weight:466.526207447052
CID:5928099
PubChem ID:165539785

2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid
    • 2-(4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}morpholin-2-yl)acetic acid
    • EN300-1506899
    • 2171837-93-5
    • インチ: 1S/C26H30N2O6/c1-2-17(25(31)28-11-12-33-18(15-28)13-24(29)30)14-27-26(32)34-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,17-18,23H,2,11-16H2,1H3,(H,27,32)(H,29,30)
    • InChIKey: PIEZEKHELFIGIU-UHFFFAOYSA-N
    • SMILES: O1CCN(C(C(CC)CNC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)CC1CC(=O)O

計算された属性

  • 精确分子量: 466.21038668g/mol
  • 同位素质量: 466.21038668g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 6
  • 重原子数量: 34
  • 回転可能化学結合数: 9
  • 複雑さ: 708
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 105Ų

2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1506899-1.0g
2-(4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}morpholin-2-yl)acetic acid
2171837-93-5
1g
$0.0 2023-06-05
Enamine
EN300-1506899-50mg
2-(4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}morpholin-2-yl)acetic acid
2171837-93-5
50mg
$2829.0 2023-09-27
Enamine
EN300-1506899-100mg
2-(4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}morpholin-2-yl)acetic acid
2171837-93-5
100mg
$2963.0 2023-09-27
Enamine
EN300-1506899-2500mg
2-(4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}morpholin-2-yl)acetic acid
2171837-93-5
2500mg
$6602.0 2023-09-27
Enamine
EN300-1506899-250mg
2-(4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}morpholin-2-yl)acetic acid
2171837-93-5
250mg
$3099.0 2023-09-27
Enamine
EN300-1506899-1000mg
2-(4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}morpholin-2-yl)acetic acid
2171837-93-5
1000mg
$3368.0 2023-09-27
Enamine
EN300-1506899-5000mg
2-(4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}morpholin-2-yl)acetic acid
2171837-93-5
5000mg
$9769.0 2023-09-27
Enamine
EN300-1506899-500mg
2-(4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}morpholin-2-yl)acetic acid
2171837-93-5
500mg
$3233.0 2023-09-27
Enamine
EN300-1506899-10000mg
2-(4-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanoyl}morpholin-2-yl)acetic acid
2171837-93-5
10000mg
$14487.0 2023-09-27

2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid 関連文献

2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acidに関する追加情報

Introduction to 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid (CAS No. 2171837-93-5)

2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid, identified by its CAS number 2171837-93-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a morpholine ring, a fluorenylmethoxycarbonyl (Fmoc) moiety, and an acetic acid derivative. The presence of these functional groups imparts unique chemical properties and biological activities, making it a promising candidate for further exploration in drug discovery and therapeutic development.

The structural complexity of 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid is not merely a matter of academic curiosity but also a strategic asset in medicinal chemistry. The morpholine ring, known for its ability to enhance solubility and metabolic stability, is often incorporated into drug molecules to improve pharmacokinetic profiles. In contrast, the Fmoc group, typically used as an amino protecting group in peptide synthesis, suggests potential applications in peptidomimetics or protein-protein interaction modulators. The acetic acid moiety at the terminal position further diversifies its reactivity, allowing for various chemical modifications and functionalizations.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of complex molecules with unprecedented accuracy. The virtual screening of CAS No. 2171837-93-5 has revealed potential interactions with several biological targets, including enzymes and receptors implicated in neurological disorders, inflammation, and cancer. These findings align with the growing interest in multitargeted drug design, where compounds capable of modulating multiple pathways simultaneously offer enhanced therapeutic efficacy and reduced side effects.

In the realm of synthetic organic chemistry, the preparation of 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid presents both challenges and opportunities. The synthesis involves multi-step reactions, including condensation, cyclization, and functional group transformations, each requiring precise control to ensure high yield and purity. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to streamline these processes. Additionally, green chemistry principles are being increasingly adopted to minimize waste and improve sustainability in the synthesis of complex molecules like this one.

The pharmacological evaluation of CAS No. 2171837-93-5 has been conducted using both in vitro and in vivo models. Preliminary studies have demonstrated promising results in terms of binding affinity and selectivity for certain therapeutic targets. For instance, its interaction with specific kinases has been investigated as a potential strategy for developing novel anticancer agents. Furthermore, its ability to modulate neurotransmitter receptors has raised interest in its potential applications for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The role of fluorenylmethoxycarbonyl (Fmoc) groups in this compound is particularly noteworthy. While traditionally associated with peptide synthesis, Fmoc moieties have been increasingly explored for their utility in designing small-molecule inhibitors and probes. The rigidity provided by the fluorene core enhances binding stability, making it an attractive feature for drug candidates targeting protein-protein interactions. Moreover, the methoxycarbonyl group serves as a versatile handle for further derivatization, allowing chemists to fine-tune the properties of the molecule.

The morpholine ring contributes significantly to the overall pharmacological profile of CAS No. 2171837-93-5 by enhancing solubility and improving oral bioavailability. Morpholine derivatives are well-documented for their ability to cross the blood-brain barrier (BBB), which is crucial for drugs targeting central nervous system (CNS) disorders. This characteristic makes this compound a valuable scaffold for developing treatments that require penetration into neural tissues.

Recent research has also highlighted the importance of structure-based drug design in optimizing lead compounds like 2-(4-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanoyl}morpholin-2-yl)acetic acid. High-resolution crystal structures obtained through X-ray crystallography have provided insights into how this molecule interacts with its biological targets at the atomic level. These structural details have guided medicinal chemists in making informed modifications to improve potency, selectivity, and pharmacokinetic properties.

The acetic acid derivative at the terminal position offers additional opportunities for chemical manipulation. Functionalization at this site can lead to analogs with enhanced binding affinity or altered metabolic stability. For example, esterification or amidation of the carboxylic acid group can modify solubility profiles or introduce new biological activities.

In conclusion,CAS No. 2171837-93-5 represents a structurally sophisticated molecule with significant potential in pharmaceutical research. Its unique combination of functional groups—morpholine ring,fluorenylmethoxycarbonyl (Fmoc) moiety,and acetic acid derivative—makes it an intriguing candidate for further exploration in drug discovery programs targeting neurological disorders,inflammation,and cancer among others areas.. Advances in synthetic methodologies,computational modeling,and pharmacological evaluation continue to drive innovation in this field,providing new opportunities for developing next-generation therapeutics based on this promising scaffold..

おすすめ記事

推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd